

Unveiling 2-Acetamido-5-bromoisonicotinic Acid: A Technical Primer for Drug Discovery

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Compound of Interest

Compound Name: 2-Acetamido-5-bromoisonicotinic acid

Cat. No.: B057784

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For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of **2-Acetamido-5-bromoisonicotinic acid**, a halogenated pyridine derivative with potential applications in medicinal chemistry. Given the limited publicly available data specific to this compound, this document leverages information on the closely related and extensively studied 5-bromoisonicotinic acid to infer potential synthetic methodologies, biological activities, and mechanisms of action. This guide aims to serve as a foundational resource for professionals engaged in the exploration and development of novel therapeutics.

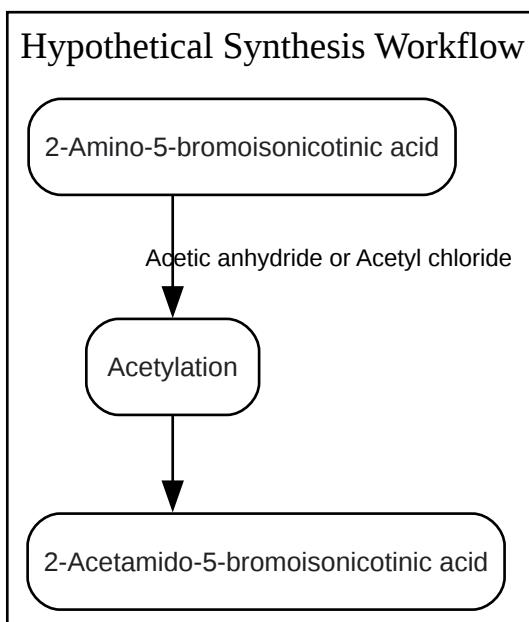
Core Chemical and Physical Data

The fundamental properties of **2-Acetamido-5-bromoisonicotinic acid** are crucial for its application in research and development. The table below summarizes its key identifiers and physicochemical characteristics.

Property	Value	Reference(s)
CAS Number	871269-03-3	[1] [2] [3]
Molecular Formula	C8H7BrN2O3	[1] [2]
Molecular Weight	259.06 g/mol	[4]
IUPAC Name	2-(acetylamino)-5-bromo-4-pyridinecarboxylic acid	[3]
Melting Point	258-262 °C	[4]
Boiling Point	569.9 °C at 760 mmHg	[4]
Flash Point	298.4 °C	[4]
Density	1.793 g/cm ³	[4]

Synthetic Pathways and Derivatization Potential

While a definitive, peer-reviewed synthesis protocol for **2-Acetamido-5-bromoisonicotinic acid** is not readily available, a plausible synthetic route can be proposed based on established organic chemistry principles. The logical workflow would likely involve the acetylation of a precursor molecule.



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Caption: A potential synthetic workflow for **2-Acetamido-5-bromoisonicotinic acid**.

General Experimental Protocol for N-Acetylation (Hypothetical)

This generalized protocol outlines a standard procedure for the N-acetylation of an aminopyridine derivative, which could be adapted for the synthesis of **2-Acetamido-5-bromoisonicotinic acid**.

- **Reactant Preparation:** Dissolve 2-Amino-5-bromoisonicotinic acid in a suitable solvent, such as glacial acetic acid or an inert aprotic solvent like N,N-dimethylformamide (DMF).
- **Reagent Addition:** Introduce a molar excess (typically 1.1 to 1.5 equivalents) of acetic anhydride or acetyl chloride to the solution in a dropwise manner. If acetyl chloride is the acetylating agent, a non-nucleophilic base such as triethylamine or pyridine should be included to scavenge the hydrochloric acid byproduct.
- **Reaction Execution:** Stir the mixture at ambient temperature or with gentle heating (e.g., 50-80 °C) for a duration of 1 to 6 hours. Monitor the reaction's progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Product Isolation and Purification:** Upon completion, allow the reaction mixture to cool. If the product precipitates, it can be collected via filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product may then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

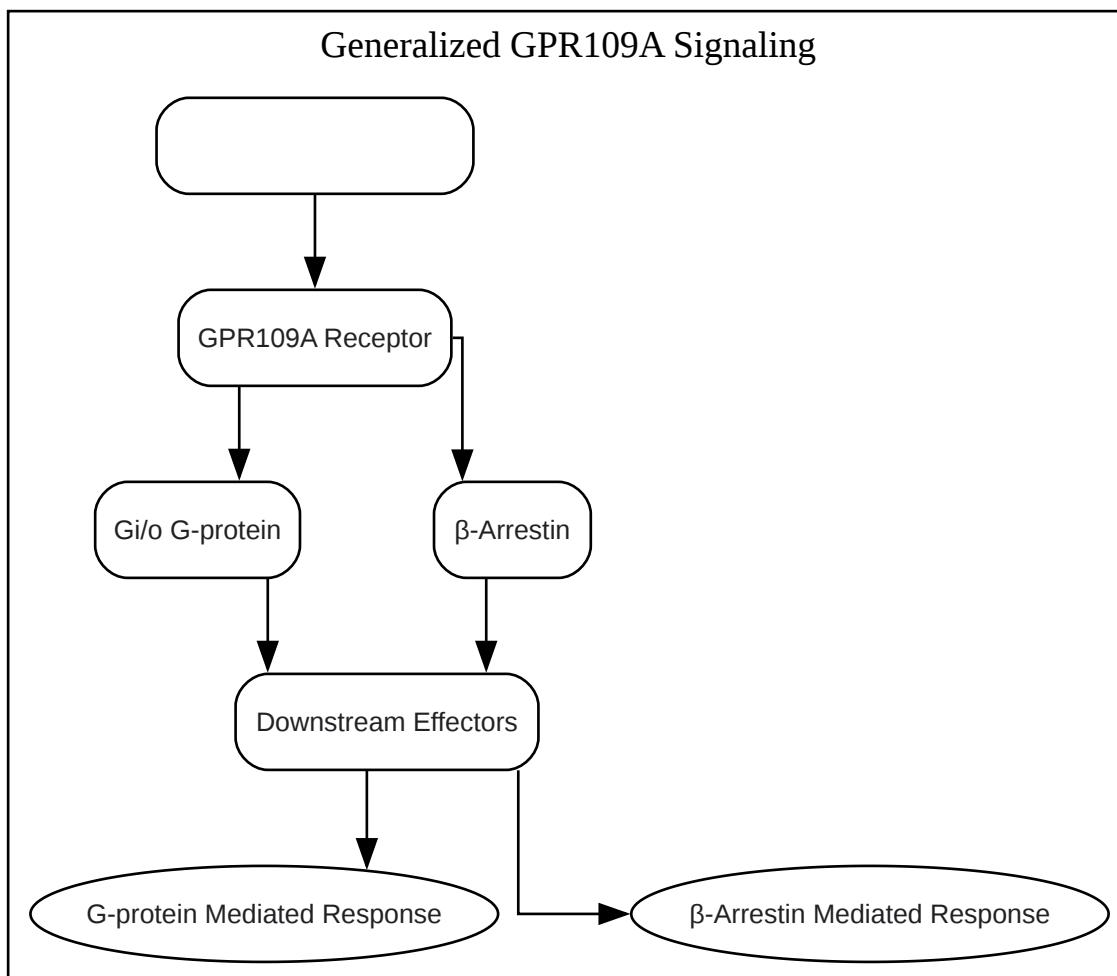
Inferred Biological Activity and Therapeutic Potential

Although specific biological data for **2-Acetamido-5-bromoisonicotinic acid** is not yet published, the broader class of bromoisonicotinic acid derivatives has shown diverse biological activities.^[5] The pyridine carboxylic acid scaffold is a well-established pharmacophore present in numerous approved drugs for conditions ranging from tuberculosis to cancer and diabetes.

[6] The bromine atom on the pyridine ring serves as a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the generation of extensive compound libraries for high-throughput screening.[5][7]

Potential Mechanisms of Action: Insights from Related Compounds

The biological effects of many nicotinic acid derivatives are mediated through their interaction with G-protein coupled receptors (GPCRs). For example, 5-bromonicotinic acid is thought to act on the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor.[8] The activation of GPR109A by agonists initiates downstream signaling cascades that are dependent on both G-proteins and β -arrestins.[8]



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Caption: A simplified diagram of potential GPR109A signaling pathways.

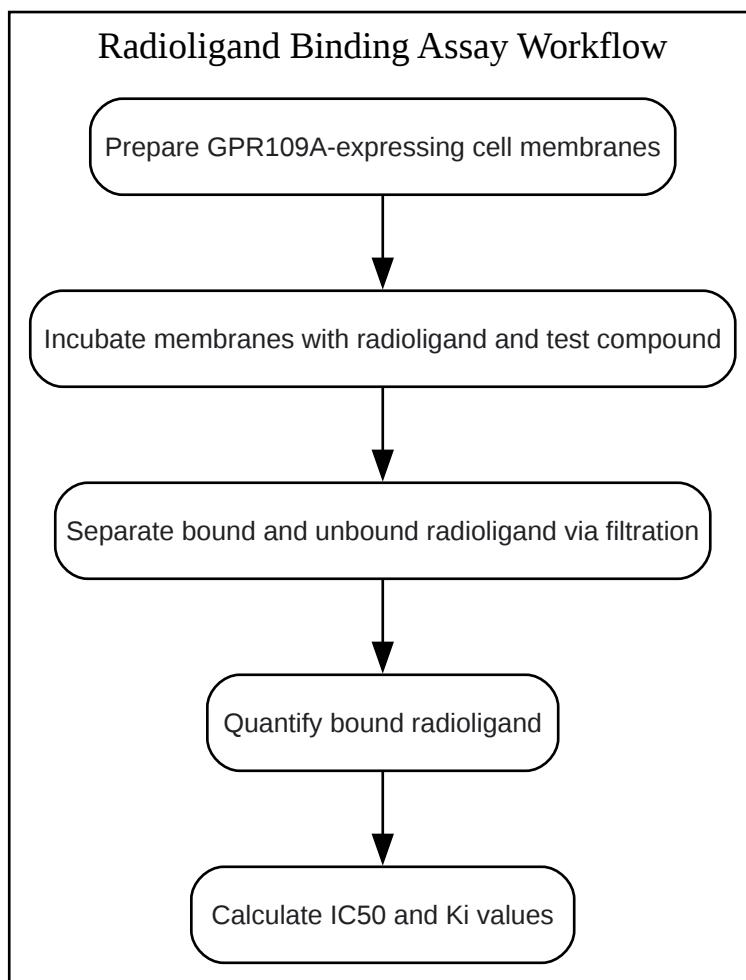
Recommended Experimental Protocols for Biological Characterization

The following generalized protocols, based on methodologies for related compounds, can be adapted to characterize the biological activity of **2-Acetamido-5-bromoisonicotinic acid**.

GPR109A Radioligand Binding Assay

This assay can determine the binding affinity of a test compound to the GPR109A receptor.[\[8\]](#)

- Membrane Preparation: Isolate cell membranes from a cell line engineered to overexpress the human GPR109A receptor (e.g., HEK293 or CHO cells).
- Assay Incubation: In a 96-well plate, combine the prepared cell membranes, a radiolabeled ligand for GPR109A (e.g., [³H]-nicotinic acid), and a serial dilution of the test compound.
- Equilibration: Incubate the plate at a controlled temperature to allow the binding reaction to reach equilibrium.
- Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}). The binding affinity (K_i) can then be determined using the Cheng-Prusoff equation.



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